6-Chloro-3,4-dimethyl-2-nitrophenol
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Overview
Description
6-Chloro-3,4-dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H8ClNO3. It is a chlorinated nitrophenol derivative, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dimethyl-2-nitrophenol typically involves the nitration of 6-chloro-3,4-dimethylphenol. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the formation of by-products and to ensure the selective nitration of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dimethyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 6-Chloro-3,4-dimethyl-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives of this compound.
Scientific Research Applications
6-Chloro-3,4-dimethyl-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound has been studied for its potential antimicrobial properties. It is used in the development of new antimicrobial agents and disinfectants.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dimethyl-2-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but with different substitution pattern.
2,4-Dichloro-6-nitrophenol: Contains two chlorine atoms and a nitro group.
2-Chloro-3-nitrophenol: Similar but lacks the methyl groups.
Uniqueness
6-Chloro-3,4-dimethyl-2-nitrophenol is unique due to the presence of both methyl groups and a chlorine atom on the phenol ring, which influences its reactivity and biological activity. The specific substitution pattern enhances its potential as an intermediate in organic synthesis and its effectiveness in antimicrobial applications.
Properties
IUPAC Name |
6-chloro-3,4-dimethyl-2-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-3-6(9)8(11)7(5(4)2)10(12)13/h3,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTRWXYYWXXVHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370908 |
Source
|
Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74098-29-6 |
Source
|
Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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